Ethyl 2-phenyl-2-piperidinoacetate basic properties
Ethyl 2-phenyl-2-piperidinoacetate basic properties
An In-Depth Technical Guide to Ethyl 2-phenyl-2-piperidinoacetate: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-phenyl-2-piperidinoacetate, more commonly known as ethylphenidate, is a synthetic molecule belonging to the piperidine class of compounds. It is a close structural analog of methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Ethylphenidate itself has gained attention within the scientific community as a research chemical and as a metabolite formed through the transesterification of methylphenidate when co-ingested with ethanol.[2][3] This guide provides a comprehensive overview of the fundamental properties of ethylphenidate, offering a technical resource for professionals in drug discovery and development.
Physicochemical Properties
Ethylphenidate is a chiral compound with two stereocenters, leading to four possible stereoisomers. The biological activity is primarily associated with the (R,R)-stereoisomer.[2] The compound is typically available as a hydrochloride salt to enhance its stability and solubility.
| Property | Value | Source |
| IUPAC Name | ethyl 2-phenyl-2-piperidin-2-ylacetate | [1][4][5] |
| Synonyms | Ethylphenidate, EPH, Ritalinic Acid Ethyl Ester | [6] |
| CAS Number | 57413-43-1 (free base), 19716-79-1 (hydrochloride) | [1][7] |
| Molecular Formula | C₁₅H₂₁NO₂ (free base), C₁₅H₂₂ClNO₂ (hydrochloride) | [1][7] |
| Molecular Weight | 247.33 g/mol (free base), 283.79 g/mol (hydrochloride) | [1][8] |
| Melting Point | 197-199 °C (hydrochloride) | [9] |
| Solubility | Freely soluble in water, soluble in ethanol (hydrochloride) | [10] |
Synthesis and Purification
The synthesis of ethylphenidate typically involves the esterification of ritalinic acid (2-phenyl-2-(piperidin-2-yl)acetic acid). A common laboratory-scale synthesis is outlined below.
Diagram of Synthesis Workflow
Caption: General synthesis of ethylphenidate HCl.
Experimental Protocol: Synthesis of Ethylphenidate Hydrochloride from Ritalinic Acid
This protocol is a generalized representation and should be adapted and optimized with appropriate safety precautions.
-
Hydrolysis of Methylphenidate (if starting from this precursor): Methylphenidate hydrochloride is hydrolyzed to ritalinic acid. This is typically achieved by refluxing with a strong acid like hydrochloric acid.[2][4]
-
Esterification: Ritalinic acid is then esterified to form ethylphenidate. This is commonly done by refluxing the ritalinic acid in ethanol that has been saturated with hydrogen chloride gas.[8]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude ethylphenidate hydrochloride can be purified by recrystallization, typically from a solvent mixture such as ethanol/ether, to yield a white solid.[9]
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of synthesized ethylphenidate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of ethylphenidate. The presence of the ethyl group clearly distinguishes it from methylphenidate.[2]
¹H NMR Data (in CDCl₃) for Ethylphenidate HCl [2]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 1.20 | t | -OCH₂CH ₃ |
| 4.29 | m | -OCH ₂CH₃ |
¹³C NMR Data (in CDCl₃) for Ethylphenidate HCl [2]
Specific chemical shift values for all carbons are detailed in the "Ethylphenidate: An Analytical Profile" publication. The key distinguishing signals are those of the ethyl ester group.
Infrared (IR) Spectroscopy
The IR spectrum of ethylphenidate hydrochloride is very similar to that of methylphenidate hydrochloride.[2] Key absorptions include those corresponding to the carbonyl (C=O) stretch of the ester and the N-H stretch of the piperidine ring.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of ethylphenidate shows a weak molecular ion peak. The fragmentation pattern is characterized by a base peak at m/z 84, corresponding to the piperidinium ion, and another significant ion at m/z 91 (tropylium ion).[2] An ion at m/z 164 represents the ethyl phenylacetate moiety.[2]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of ethylphenidate and for its quantification in various matrices.
Illustrative HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[11]
-
Mobile Phase: A mixture of acetonitrile, methanol, and an acidic buffer (e.g., 0.1% formic acid) in a ratio of 45:45:10 (v/v/v).[11]
-
Detection: UV detection at 220 nm.[11]
-
Retention Time: The retention time for ethylphenidate under these conditions is approximately 5.7 minutes.[11]
Pharmacological Profile
Ethylphenidate's primary mechanism of action is as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.
Mechanism of Action Diagram
Caption: Ethylphenidate blocks dopamine and norepinephrine transporters.
Transporter Binding Affinity
The potency of ethylphenidate at the dopamine and norepinephrine transporters has been quantified in vitro, with the (+)-enantiomer showing significantly higher activity.
| Compound | Transporter | IC₅₀ (nM) | Source |
| (+)-Ethylphenidate | Dopamine (DAT) | 27 | [6][9] |
| (-)-Ethylphenidate | Dopamine (DAT) | 1730 | [6][9] |
| Cocaine | Dopamine (DAT) | 367 | [6][9] |
Safety and Handling
Ethylphenidate is a psychoactive substance and should be handled with appropriate precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Toxicity: Specific toxicity data for ethylphenidate is limited. However, as a structural analog of methylphenidate, it is expected to have stimulant effects. Harmful if swallowed.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[14]
Conclusion
Ethyl 2-phenyl-2-piperidinoacetate is a compound of significant interest to the scientific community due to its structural relationship to methylphenidate and its distinct pharmacological profile. A thorough understanding of its basic properties, synthesis, and analytical characterization is essential for researchers working with this molecule. This guide provides a foundational overview to support further investigation and application in the fields of medicinal chemistry, pharmacology, and drug development.
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